1-Isopropyl-3-methylpiperidin-4-amine: A Strategic Pharmacophore in Modern Kinase and Phosphatase Inhibitor Design
1-Isopropyl-3-methylpiperidin-4-amine: A Strategic Pharmacophore in Modern Kinase and Phosphatase Inhibitor Design
Executive Summary
The evolution of targeted therapeutics relies heavily on the precise spatial arrangement of pharmacophores. 1-Isopropyl-3-methylpiperidin-4-amine (CAS: 1017782-05-6)[1] has emerged as a highly privileged building block in structure-based drug design (SBDD). Rather than serving as the primary pharmacodynamic driver, this specialized piperidine derivative acts as a critical structural modifier. It is predominantly utilized as a solvent-exposed tail or an allosteric anchor in the development of targeted therapies, particularly in the design of cyclin-dependent kinase 2 (CDK2) inhibitors[2] and SHP2 allosteric inhibitors[3]. This technical guide details the physicochemical rationale, synthetic assembly, and pharmacological applications of this compound.
Physicochemical Properties & Molecular Architecture
The architecture of 1-isopropyl-3-methylpiperidin-4-amine is defined by three critical functional domains, each engineered to solve specific challenges in drug discovery:
-
1-Isopropyl Group (N-Alkylation): The substitution of an isopropyl group at the basic piperidine nitrogen increases the overall lipophilicity (logD) of the molecule. More importantly, the steric bulk of the isopropyl moiety shields the nitrogen lone pair, significantly reducing the molecule's susceptibility to oxidative N-dealkylation by hepatic CYP450 enzymes compared to an unhindered N-methyl group.
-
3-Methyl Group (Conformational Bias): The introduction of a methyl group at the C3 position creates a chiral center and a profound stereoelectronic bias. To minimize 1,3-diaxial steric clashes, the piperidine ring is locked into a highly specific chair conformation. This conformational restriction forces the adjacent 4-amino group into a predictable equatorial or axial vector, minimizing the entropic penalty upon target binding[4].
-
4-Amino Group (Attachment Vector): The primary amine serves as the nucleophilic attachment point for coupling to heterocyclic cores (e.g., pyrimidines, pyrazoles, or thiazoles) via Buchwald-Hartwig cross-coupling or SNAr reactions[3].
Table 1: Physicochemical Summary
| Property | Value | Structural Implication |
| CAS Number | 1017782-05-6[1] | Unique registry identifier for sourcing. |
| Molecular Formula | C9H20N2 | Defines the aliphatic, nitrogen-rich core. |
| Molecular Weight | 156.27 g/mol | Low molecular weight allows for integration without violating Lipinski's Rule of 5. |
| H-Bond Donors | 1 (Primary Amine) | Facilitates coupling; converted to secondary/tertiary amine in final drug. |
| H-Bond Acceptors | 2 (N1 and N4) | Enhances aqueous solubility in physiological environments. |
Synthetic Methodology: Strategic Assembly
The synthesis of 1-isopropyl-3-methylpiperidin-4-amine requires a highly selective, self-validating protocol to ensure stereochemical integrity and prevent over-alkylation. The optimal route begins with the commercially available precursor, 3-methylpiperidin-4-one.
Figure 1: Step-by-step synthetic workflow for 1-isopropyl-3-methylpiperidin-4-amine.
Step-by-Step Protocol & Causality
Step 1: N-Alkylation via Reductive Amination [5]
-
Procedure: React 3-methylpiperidin-4-one with an excess of acetone in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and a catalytic amount of acetic acid in 1,2-dichloroethane (DCE).
-
Causality: NaBH(OAc)₃ is explicitly chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, making it unreactive toward the C4 ketone at room temperature. It selectively reduces the transient iminium ion formed between the secondary piperidine amine and acetone, ensuring the ketone remains intact for Step 2.
Step 2: C4-Imine Formation & Traceless Protection [6]
-
Procedure: Treat 1-isopropyl-3-methylpiperidin-4-one with benzylamine and Titanium(IV) isopropoxide (Ti(OiPr)₄) in tetrahydrofuran (THF).
-
Causality: Direct reductive amination with ammonia gas often results in a complex mixture of primary, secondary, and tertiary amines due to over-alkylation. Benzylamine acts as a traceless protecting group, guaranteeing the formation of a singular product. Furthermore, the adjacent 3-methyl group creates steric hindrance around the ketone; Ti(OiPr)₄ acts as a powerful Lewis acid and water scavenger to forcefully drive the equilibrium toward the imine.
Step 3: Global Reduction and Deprotection [7]
-
Procedure: Subject the crude N-benzyl imine to catalytic hydrogenation using Hydrogen gas (H₂) and a Palladium on Carbon (Pd/C) catalyst in methanol.
-
Causality: This is a highly atom-economical, self-validating step. The Pd/C catalyst simultaneously facilitates the reduction of the C=N double bond and the hydrogenolysis of the N-benzyl protecting group. The reaction yields the pure primary amine, which is typically precipitated as a dihydrochloride salt using HCl in dioxane to prevent atmospheric oxidation and CO₂ absorption.
Pharmacological Applications: SBDD Integration
The 1-isopropyl-3-methylpiperidin-4-amine scaffold is a masterclass in exploiting the solvent interface and allosteric pockets of target proteins.
Figure 2: Pharmacological role of the piperidine-4-amine tail in target binding.
Role in Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
Selective inhibition of CDK2 is a major therapeutic goal for treating CCNE1-amplified ovarian and breast cancers. In the design of CDK2 inhibitors (such as AZD8421 analogs or (4-pyrazolyl)-2-aminopyrimidines), substituted piperidin-4-amines are utilized as solvent tails[2],[4]. The primary amine links to the hinge-binding pyrimidine/pyrazole core. The bulky, lipophilic 1-isopropyl-3-methylpiperidine ring projects outward from the ATP-binding pocket into the aqueous solvent interface. This orientation enhances oral bioavailability and pharmacokinetic (PK) properties without disrupting the critical hydrogen-bonding network at the kinase hinge region[4].
Role in SHP2 Allosteric Inhibitors
SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical node in the RAS/MAPK signaling pathway. Activating mutations in SHP2 drive various leukemias and solid tumors. Modern SHP2 inhibitors function by binding to an allosteric tunnel, locking the enzyme in an auto-inhibited, closed conformation[3],[8]. The piperidine-4-amine moiety is frequently employed in these scaffolds (e.g., TNO155 derivatives) because the basic nitrogen can form critical salt bridges with acidic residues at the entrance of the allosteric tunnel, while the 3-methyl group precisely angles the core heterocycle deep into the binding pocket[9],[10].
Analytical Characterization & Validation (QA/QC)
To ensure the trustworthiness of the synthesized batch before integration into complex drug scaffolds, the following self-validating analytical workflow must be executed:
-
¹H NMR (400 MHz, CDCl₃): Verification of the N-isopropyl multiplet (septet, ~2.8 ppm) and the 3-methyl doublet (~0.9 ppm). The relative stereochemistry (cis/trans ratio) is validated by analyzing the coupling constants (J-values) of the axial C4 proton, which typically exhibits a large trans-diaxial coupling (J > 10 Hz) if the amine is equatorial.
-
LC-MS (ESI+): Confirms the target mass[M+H]⁺ = 157.2. The absence of a peak at 247.2 confirms complete hydrogenolysis of the N-benzyl protecting group.
-
Karl Fischer Titration: Ensures strictly anhydrous conditions (<0.1% water). This is a critical go/no-go metric, as residual moisture will quench the palladium or ruthenium catalysts used in subsequent Buchwald-Hartwig aminations.
References
-
[1] 1017782-05-6 | 1-Isopropyl-3-methylpiperidin-4-amine | BLD Pharm. bldpharm.com. 1
-
ChemScene (Page 99) @ ChemBuyersGuide.com, Inc. chembuyersguide.com.
-
[7] Syntheses and in vitro evaluation of new S1PR1 compounds and initial evaluation of a lead F-18 radiotracer in rodents. nih.gov. 7
-
[2] Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. acs.org. 2
-
[9] Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects. acs.org.9
-
[6] Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. nih.gov. 6
-
[5] Synthesis of N-Substituted piperidines from piperidone. researchgate.net. 5
-
[3] Allosteric Inhibitors of SHP2 with Therapeutic Potential for Cancer Treatment. acs.org. 3
-
[4] Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. acs.org. 4
-
[10] An Analysis of Successful Hit-to-Clinical Candidate Pairs. acs.org. 10
Sources
- 1. 1017782-05-6|1-Isopropyl-3-methylpiperidin-4-amine|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses and in vitro evaluation of new S1PR1 compounds and initial evaluation of a lead F-18 radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
